![molecular formula C23H19ClN2O3S B2380350 6-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine CAS No. 895647-07-1](/img/structure/B2380350.png)
6-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine
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Overview
Description
6-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of quinoline derivatives and has been found to exhibit promising biological activities.
Scientific Research Applications
Molecular Docking Studies
Another study explored compound 1’s interactions using molecular docking. Here’s what they found:
Neuroprotective and Anti-Inflammatory Properties
Triazole-pyrimidine hybrid compounds, including derivatives of compound 1, were investigated for their pharmacological properties . Notably:
Mechanism of Action
- FtsZ forms a ring-like structure at the site of cell division, known as the Z-ring, which recruits other proteins to facilitate septum formation and cell separation .
- Downstream effects include incomplete septum formation, elongated cells, and cell death due to division failure .
- Impact on Bioavailability :
- Cellular Effects :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
properties
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-29-18-10-7-16(8-11-18)14-26-23-20-13-17(24)9-12-21(20)25-15-22(23)30(27,28)19-5-3-2-4-6-19/h2-13,15H,14H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQOCWLDVSYCEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine |
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